
6-(3-(Trimethylsilyl)phenyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID is an organic compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carboxylic acid group. This compound is notable for its chemical inertness and large molecular volume, making it useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID typically involves the use of trimethylsilyl chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a base such as pyridine, triethylamine, or 2,6-lutidine in dichloromethane . The reaction conditions are generally mild and functional group tolerant, making the process efficient and environmentally benign .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., Grignard reagents) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and other functional groups during chemical synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 6-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets and pathways. The trimethylsilyl group provides steric protection, allowing selective reactions to occur at other functional sites on the molecule . This selective reactivity is crucial in synthetic chemistry and drug design.
Comparison with Similar Compounds
- Trimethylsilyl chloride (TMSCl)
- Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
- Tris(trimethylsilyl)silane (TTMSS)
Comparison: 6-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID is unique due to its combination of a trimethylsilyl group with a pyridine ring and a carboxylic acid group. This structure provides distinct chemical properties, such as increased molecular volume and chemical inertness, which are not found in simpler trimethylsilyl compounds .
Properties
Molecular Formula |
C15H17NO2Si |
|---|---|
Molecular Weight |
271.39 g/mol |
IUPAC Name |
6-(3-trimethylsilylphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO2Si/c1-19(2,3)13-6-4-5-11(9-13)14-8-7-12(10-16-14)15(17)18/h4-10H,1-3H3,(H,17,18) |
InChI Key |
TVYHFPPDSKVODS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14864645.png)
![3-Chloro-5H-[1,2,4]triazino[5,6-B]indole](/img/structure/B14864646.png)
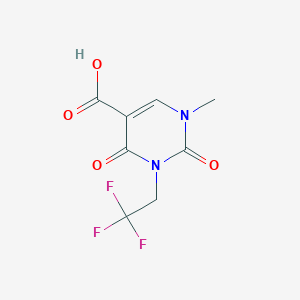
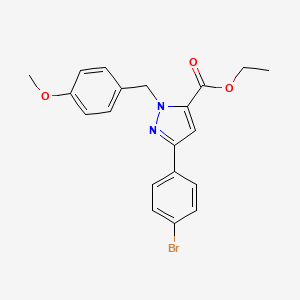
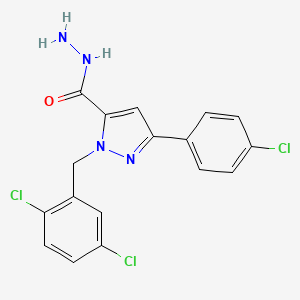
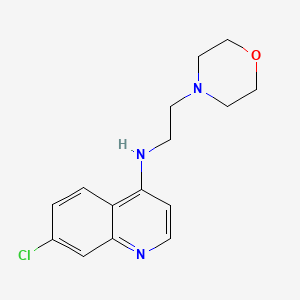

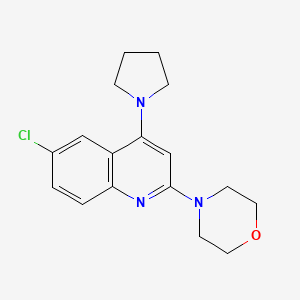
![2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid](/img/structure/B14864717.png)
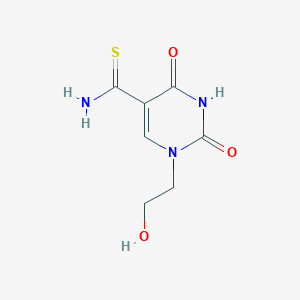
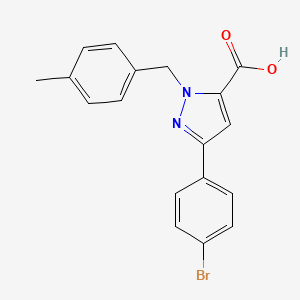
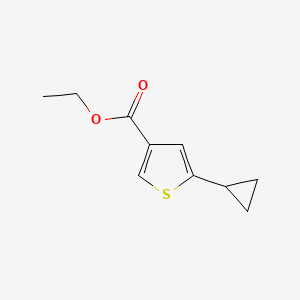
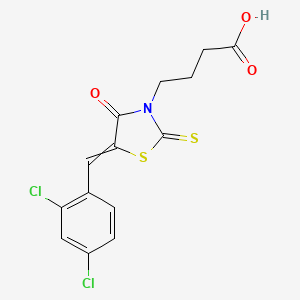
![2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14864736.png)
